(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
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Overview
Description
The compound (2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, amino acids, and naphthalene rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide typically involves multi-step organic synthesis The process begins with the preparation of the amino acid derivatives, followed by coupling reactions to form the peptide bonds The naphthalene ring is introduced through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers to streamline the coupling reactions. High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of oxo derivatives.
Reduction: Selective reduction of the amide bonds can yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Production of primary and secondary amines.
Substitution: Introduction of halogen, nitro, or alkyl groups on the naphthalene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential as a peptide mimic. It can interact with various biological targets, making it a valuable tool for studying protein-protein interactions and enzyme activity.
Medicine
The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The presence of the naphthalene ring allows for π-π stacking interactions, while the peptide bonds enable hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-phenyl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide
- (2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-benzyl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide
Uniqueness
The compound’s uniqueness lies in the presence of the naphthalene ring, which distinguishes it from other similar compounds. This structural feature enhances its ability to participate in π-π stacking interactions, making it a valuable tool for studying molecular interactions and developing new materials.
Properties
Molecular Formula |
C24H32N4O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C24H32N4O5/c1-14(2)11-18(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-17-9-6-8-16-7-4-5-10-19(16)17/h4-10,14-15,18,20,33H,11-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,18+,20-/m0/s1 |
InChI Key |
WSJJYJNVFYARGB-CVAIRZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)CC(=O)NO |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)NC(C)C(=O)N |
Origin of Product |
United States |
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